

An In-depth Technical Guide to 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile

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Compound of Interest

Compound Name: (Triphenylphosphoranylidene)acet
onitrile

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(triphenyl- λ^5 -phosphanylidene)acetonitrile, a stabilized phosphorus ylide, is a versatile and crucial reagent in modern organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the construction of complex molecular architectures relevant to pharmaceutical and materials science research.

IUPAC Name and Chemical Identity

The compound commonly known as **(Triphenylphosphoranylidene)acetonitrile** has the systematic IUPAC name 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile.^[1] It is also known by synonyms such as (Cyanomethylene)triphenylphosphorane.

Physicochemical and Spectroscopic Data

A thorough understanding of the physicochemical and spectroscopic properties of 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile is essential for its proper handling, characterization, and application in synthesis.

Quantitative Data Summary

Property	Value	Reference
IUPAC Name	2-(triphenyl- λ^5 -phosphanylidene)acetonitrile	[1]
Synonyms	(Triphenylphosphoranylidene)acetonitrile, (Cyanomethylene)triphenylphosphorane	[1]
CAS Number	16640-68-9	
Molecular Formula	C ₂₀ H ₁₆ NP	
Molecular Weight	301.32 g/mol	
Appearance	White to off-white crystalline solid	
Melting Point	189-195 °C	
Solubility	Soluble in many organic solvents such as dichloromethane and tetrahydrofuran.	

Spectroscopic Data

While a dedicated public repository of the spectra for 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile is not readily available, the expected spectral characteristics can be inferred from the analysis of its structural components and data from analogous compounds.

- ¹H NMR: The proton NMR spectrum is expected to show multiplets in the aromatic region (approximately 7.4-7.8 ppm) corresponding to the protons of the three phenyl groups attached to the phosphorus atom. A characteristic signal for the methine proton (=CHCN) would likely appear further downfield, significantly influenced by the neighboring phosphorus and nitrile groups.

- ^{13}C NMR: The carbon NMR spectrum will exhibit multiple signals in the aromatic region for the phenyl carbons. The carbon of the nitrile group (-CN) would appear at a characteristic chemical shift, as would the ylidic carbon (=CHCN), which is directly bonded to the phosphorus atom.
- FTIR: The infrared spectrum will be dominated by strong absorption bands corresponding to the P-Ph bonds and the C-H vibrations of the aromatic rings. A key diagnostic peak will be the stretching vibration of the nitrile group (C≡N) which typically appears in the region of 2200-2260 cm^{-1} .
- Mass Spectrometry: The mass spectrum should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($\text{m/z} = 301.32$). Fragmentation patterns would likely involve the loss of phenyl groups and the acetonitrile moiety.

Synthesis and Reaction Mechanisms

The primary utility of 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile lies in its role as a Wittig reagent for the synthesis of α,β -unsaturated nitriles.

Synthesis of 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile

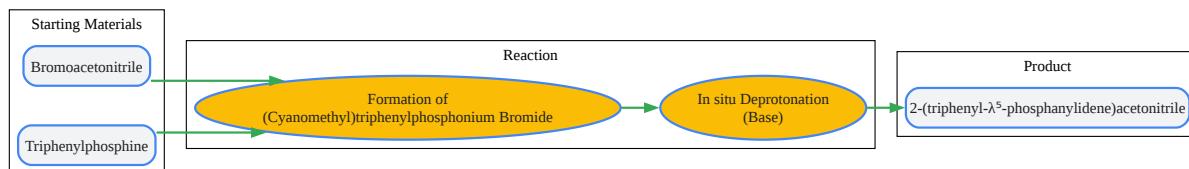
Phosphorus ylides are typically prepared by the reaction of a phosphonium salt with a base.^[2] ^[3] For 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile, the synthesis involves the reaction of triphenylphosphine with bromoacetonitrile to form the corresponding phosphonium salt, which is then deprotonated. A convenient one-pot aqueous synthesis has been described for a similar ylide, which can be adapted for this compound.^[4]

Experimental Protocol: One-Pot Aqueous Synthesis (Adapted)^[4]

- Reaction Setup: In a round-bottom flask, suspend triphenylphosphine (1.0 equivalent) in a saturated aqueous solution of sodium bicarbonate.
- Reagent Addition: To the vigorously stirred suspension, add bromoacetonitrile (1.1 equivalents).

- Reaction: Continue vigorous stirring at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Work-up: Upon completion, extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Logical Workflow for Synthesis



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Caption: Synthesis of the ylide from starting materials.

The Wittig Reaction: Mechanism and Application

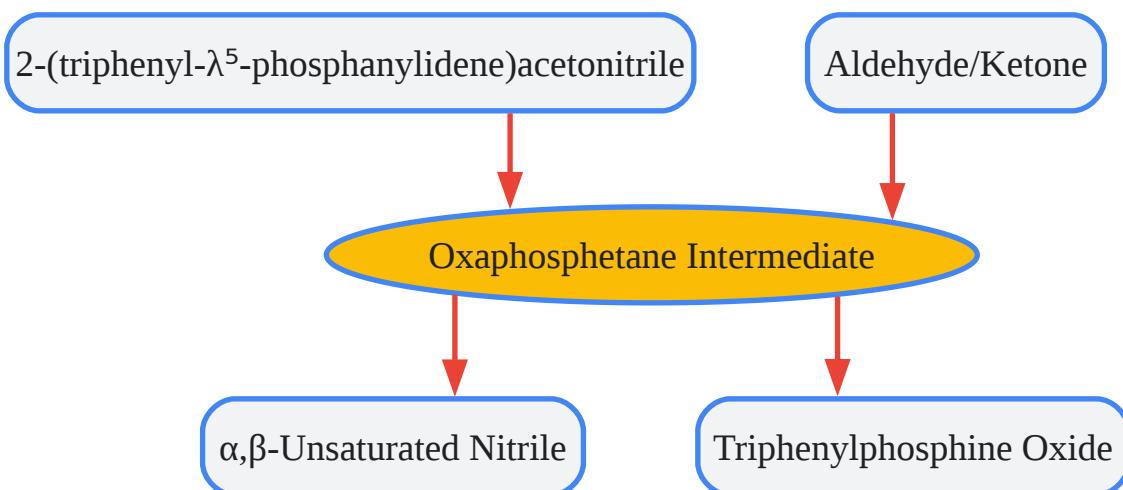
The Wittig reaction is a cornerstone of organic synthesis, enabling the formation of alkenes from aldehydes or ketones.^{[2][3]} 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile, being a stabilized ylide due to the electron-withdrawing nitrile group, typically reacts with aldehydes to produce (E)- α,β -unsaturated nitriles with high stereoselectivity.

The reaction proceeds through a concerted [2+2] cycloaddition mechanism to form a transient oxaphosphetane intermediate.^[5] This intermediate then collapses to yield the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.

Experimental Protocol: Wittig Reaction with an Aldehyde (General)[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Reaction Setup: Dissolve the aldehyde (1.0 equivalent) in an anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere.
- Reagent Addition: Add 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile (1.0-1.2 equivalents) to the solution.
- Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
- Work-up: Remove the solvent under reduced pressure.
- Purification: The crude product, a mixture of the desired alkene and triphenylphosphine oxide, is purified by column chromatography on silica gel.

Wittig Reaction Mechanism

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Caption: The general mechanism of the Wittig reaction.

Applications in Drug Development and Medicinal Chemistry

Phosphorus ylides are indispensable tools in the synthesis of a vast array of biologically active molecules and pharmaceutical agents.^[3] The Wittig reaction provides a reliable method for the stereoselective formation of carbon-carbon double bonds, a common structural motif in many natural products and synthetic drugs.

While specific, direct applications of 2-(triphenyl- λ^5 -phosphanylidene)acetonitrile in the synthesis of marketed drugs are not extensively documented in publicly available literature, its utility as a building block for creating α,β -unsaturated nitriles is of significant interest to medicinal chemists. These unsaturated nitriles are versatile intermediates that can be further elaborated into a variety of functional groups and heterocyclic systems, which are prevalent in pharmacologically active compounds. The nitrile group itself can act as a bioisostere for other functional groups or participate in key interactions with biological targets.

Logical Relationship in Drug Discovery



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